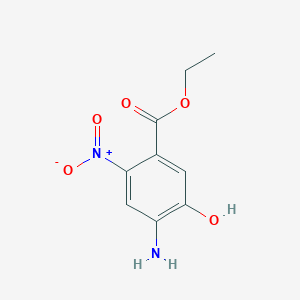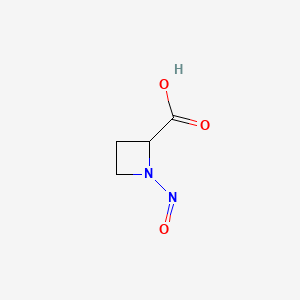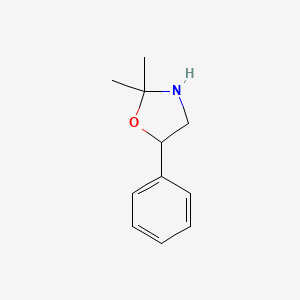
2,2-Dimethyl-5-phenyloxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-phenyloxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group and two methyl groups attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-5-phenyloxazolidine can be synthesized through the reaction of ephedrines (ephedrine and pseudoephedrine) with aldehydes such as formaldehyde and acetaldehyde. The reaction typically occurs in an organic solvent like ethyl acetate . The process involves dissolving ephedrines in a basic solution and extracting them with ethyl acetate containing the aldehydes. The reaction conditions include moderate temperatures and the presence of a basic medium to facilitate the formation of the oxazolidine ring .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions using 1,2-amino alcohols as starting materials. These reactions can be catalyzed by transition metals or proceed through metal-free domino annulation/Mannich reactions . The choice of method depends on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-5-phenyloxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxazolidinones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-phenyloxazolidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-phenyloxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparación Con Compuestos Similares
- 3,4-Dimethyl-5-phenyloxazolidine
- 2,3,4-Trimethyl-5-phenyloxazolidine
- 3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
Comparison: 2,2-Dimethyl-5-phenyloxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H15NO/c1-11(2)12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3 |
Clave InChI |
WADRXVPBDAHDJK-UHFFFAOYSA-N |
SMILES canónico |
CC1(NCC(O1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836049.png)

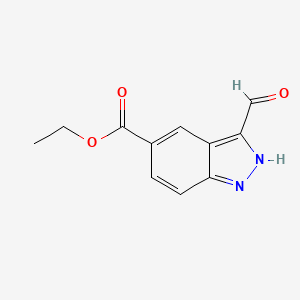
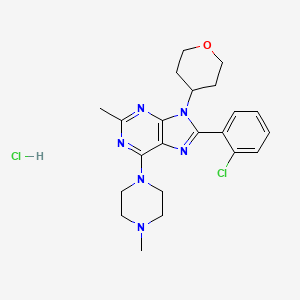
![3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836069.png)
![3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12836075.png)
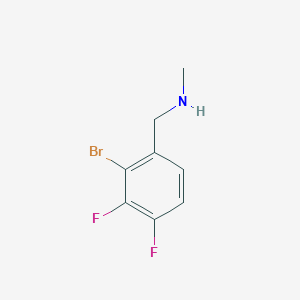
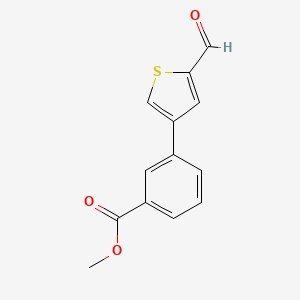
![6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12836089.png)
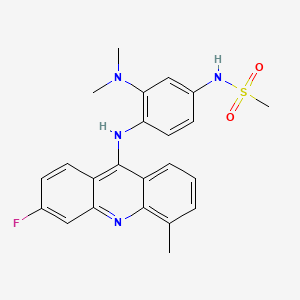
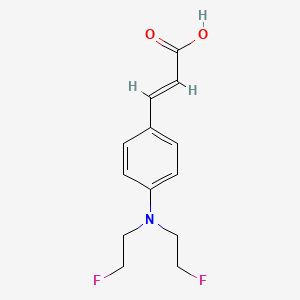
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12836101.png)
